molecular formula C47H64N5O9PSi B12385087 Ac-rC Phosphoramidite-15N2

Ac-rC Phosphoramidite-15N2

Cat. No.: B12385087
M. Wt: 904.1 g/mol
InChI Key: QKWKXYVKGFKODW-GIMIFAHKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-rC Phosphoramidite-15N2 is a specialized phosphoramidite reagent used in solid-phase oligonucleotide synthesis. This compound is isotopically labeled with two nitrogen-15 (15N) atoms, enabling its application in advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The structure includes:

  • Acetyl (Ac) protection at the exocyclic amine of cytidine.
  • 2′-O-TBDMS (tert-butyldimethylsilyl) protection for ribose hydroxyl group stabilization.
  • 15N2 labeling at specific nitrogen positions in the cytosine base, enhancing traceability in metabolic or structural studies .

Its primary use lies in synthesizing RNA strands with isotopic labels for mechanistic studies of RNA-protein interactions, epigenetic modifications, and RNA stability .

Properties

Molecular Formula

C47H64N5O9PSi

Molecular Weight

904.1 g/mol

IUPAC Name

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxo(1,3-15N2)pyrimidin-4-yl]acetamide

InChI

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i50+1,51+1

InChI Key

QKWKXYVKGFKODW-GIMIFAHKSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)[15N]2C=CC(=[15N]C2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-rC Phosphoramidite-15N2 involves the incorporation of nitrogen-15 into the Ac-rC Phosphoramidite structureThe reaction conditions typically involve the use of protecting groups such as dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) to protect the hydroxyl groups during the synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure the purity and consistency of the product. The production is carried out under controlled conditions to maintain the integrity of the nitrogen-15 label .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Ac-rC Phosphoramidite-15N2 involves its incorporation into oligonucleotides, where it modifies the backbone structure. This modification can affect the stability and binding properties of the oligonucleotides, making them more resistant to enzymatic degradation. The nitrogen-15 label allows for the tracking and quantification of the modified oligonucleotides in various biological systems .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key distinctions between Ac-rC Phosphoramidite-15N2 and analogous phosphoramidites:

Compound Molecular Weight Isotope Content Purity Protecting Groups Primary Applications
This compound ~900 (estimated)* 98 atom % 15N2 ≥95% (CP) Ac, 2′-O-TBDMS, 5′-O-DMT Isotopic tracing, RNA structural studies
Ac-rC(5-Me) Phosphoramidite Not reported N/A Not specified Ac, 2′-O-TBDMS, 5-methylcytosine Epigenetic regulation, RNA stability
DMT-2′O-TBDMS-rA(ac)-1-15N Phosphoramidite 927.12 98 atom % 15N ≥95% (CP) Ac, 2′-O-TBDMS, 5′-O-DMT (adenosine base) Adenosine-specific isotope studies

*Molecular weight estimated based on adenosine analog in .

Key Observations:

Isotopic Specificity: this compound incorporates two 15N atoms, whereas DMT-2′O-TBDMS-rA(ac)-1-15N contains only one 15N atom at the adenosine N1 position . This dual labeling enhances resolution in NMR studies of cytidine-containing systems. In contrast, Ac-rC(5-Me) Phosphoramidite lacks isotopic labeling but introduces a 5-methyl group to cytosine, mimicking epigenetic modifications like DNA/RNA methylation .

Functional Group Variations: All compounds share 2′-O-TBDMS and acetyl protections to prevent undesired side reactions during synthesis. The adenosine analog (DMT-2′O-TBDMS-rA(ac)-1-15N) uses a dimethylamino methyl furan group, diverging from cytidine’s pyrimidine structure .

This compound:
  • Used in quantitative MS-based RNA footprinting to study ribosome-RNA interactions, leveraging 15N’s mass shift for precise detection .
  • Enables stable isotope-assisted NMR to resolve overlapping signals in RNA-protein complexes .
Ac-rC(5-Me) Phosphoramidite:
  • Critical for synthesizing 5-methylcytidine-modified RNA , which mimics post-transcriptional modifications linked to mRNA stability and translation efficiency .
DMT-2′O-TBDMS-rA(ac)-1-15N Phosphoramidite:
  • Applied in adenosine-specific metabolic tracing, particularly in studies of ATP-binding proteins and kinase mechanisms .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing and purifying Ac-rC Phosphoramidite-15N2 for isotopic labeling studies?

  • Methodological Answer : Synthesis typically involves coupling 15N2-labeled cytosine derivatives with activated phosphoramidite precursors under anhydrous conditions. Purification requires reversed-phase HPLC to separate unreacted intermediates, with solvent gradients optimized for polar phosphoramidites. Validation of isotopic enrichment (>98%) is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Post-synthesis, rigorous drying under vacuum is essential to prevent hydrolysis .

Q. Which analytical techniques are most reliable for verifying the purity and isotopic integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 260 nm identifies impurities, while tandem MS (LC-MS/MS) quantifies isotopic enrichment. 31P NMR confirms phosphoramidite linkage integrity, and 15N NMR validates isotopic labeling . For trace metal contamination, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Q. How does isotopic labeling with 15N2 enhance studies of RNA structure and dynamics?

  • Methodological Answer : 15N2 labeling enables precise tracking of cytosine residues in NMR spectroscopy, resolving overlapping signals in RNA secondary structures. In hydrogen-deuterium exchange mass spectrometry (HDX-MS), it improves signal-to-noise ratios for studying RNA-protein interactions .

Advanced Research Questions

Q. What experimental design considerations are critical when incorporating this compound into RNA oligonucleotides for kinetic studies?

  • Methodological Answer :

  • Kinetic Control : Optimize coupling efficiency (≥99%) by adjusting activator concentrations (e.g., 1H-tetrazole) and reaction times. Monitor stepwise yields via trityl assays .
  • Isotope Effects : Account for potential 15N-induced kinetic isotope effects (KIEs) in enzymatic cleavage assays by calibrating reaction rates against unlabeled controls .
  • Data Validation : Use triplicate synthesis batches and orthogonal analytical methods (e.g., PAGE and MALDI-TOF) to confirm reproducibility .

Q. How can researchers resolve discrepancies in isotopic incorporation efficiency across different RNA synthesis platforms?

  • Methodological Answer :

  • Troubleshooting Workflow :

Compare solvent systems (e.g., acetonitrile vs. dichloromethane) for solubility differences.

Test alternative activators (e.g., DCI vs. BTT) to mitigate steric hindrance from the acetyl group.

Validate phosphoramidite stability under automated synthesizer conditions (e.g., temperature, humidity) .

  • Statistical Analysis : Apply ANOVA to assess batch-to-batch variability and identify equipment-specific biases .

Q. What strategies mitigate isotopic dilution in metabolic tracing studies using 15N2-labeled RNA probes?

  • Methodological Answer :

  • Cell Culture : Use dialyzed serum and nitrogen-free media to minimize exogenous 14N interference.
  • Quenching Protocols : Rapidly harvest cells with liquid N2 to halt metabolic activity.
  • Data Normalization : Express 15N incorporation as a ratio to endogenous nucleotides (e.g., 15N/(14N+15N)) to control for cell proliferation effects .

Data Analysis and Reproducibility

Q. How should researchers address non-linear correlations between 15N2 labeling efficiency and RNA functional activity?

  • Methodological Answer :

  • Hypothesis Testing : Use dose-response curves to distinguish between labeling artifacts (e.g., incomplete coupling) and genuine functional thresholds.
  • Control Experiments : Compare labeled vs. unlabeled RNA in functional assays (e.g., ribozyme activity) to isolate isotopic effects .
  • Multivariate Regression : Model variables such as coupling efficiency, purification yield, and probe concentration to identify confounding factors .

Q. What are the limitations of using this compound in cryo-EM studies of RNA-protein complexes?

  • Methodological Answer :

  • Signal Attenuation : 15N’s lower neutron scattering cross-section compared to 2H may reduce contrast in cryo-EM. Supplement with 13C labeling for multimodal imaging.
  • Sample Preparation : Ensure RNA integrity by avoiding freeze-thaw cycles and using cryoprotectants (e.g., glycerol) compatible with phosphoramidite stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.